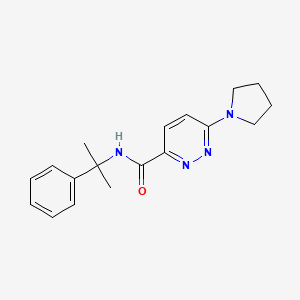
(4-Fluoro-2,6-dimethylphenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-2,6-dimethylphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C9H13ClFN. It is a derivative of methanamine, where the phenyl ring is substituted with a fluoro group at the 4-position and two methyl groups at the 2- and 6-positions. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2,6-dimethylphenyl)methanamine hydrochloride typically involves the reaction of 4-fluoro-2,6-dimethylbenzaldehyde with a suitable amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a catalyst like palladium on carbon. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2,6-dimethylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
(4-Fluoro-2,6-dimethylphenyl)methanamine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and receptor binding studies.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluoro-2,6-dimethylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The fluoro and methyl substituents on the phenyl ring can influence the compound’s binding affinity and specificity, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoro-2-methoxyphenyl)methanamine hydrochloride
- (2,4-Dimethylphenyl)methanamine hydrochloride
Uniqueness
(4-Fluoro-2,6-dimethylphenyl)methanamine hydrochloride is unique due to the specific arrangement of its substituents, which can significantly impact its chemical reactivity and biological activity. The presence of both fluoro and methyl groups on the phenyl ring provides a distinct electronic environment that can influence the compound’s interactions with other molecules.
Properties
IUPAC Name |
(4-fluoro-2,6-dimethylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-6-3-8(10)4-7(2)9(6)5-11;/h3-4H,5,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRLNZIMPYBYSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CN)C)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-N-phenyl-2-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7130618.png)



![N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide](/img/structure/B7130639.png)

![(4-Methoxyphenyl)-[1-(6-pyrrolidin-1-ylpyridazine-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B7130654.png)
![N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide](/img/structure/B7130660.png)

![1-[2-(4-Chlorophenyl)ethyl]-4-ethylpiperazine](/img/structure/B7130689.png)

![Ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7130708.png)
